![molecular formula C24H18O2S2 B12524863 4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) CAS No. 671774-18-8](/img/structure/B12524863.png)
4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 2,5-dimethoxy-1,4-phenylene core through ethyne linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) typically involves a multi-step process. One common method includes the following steps:
Formation of the Core Structure: The 2,5-dimethoxy-1,4-phenylene core is synthesized through a series of reactions starting from commercially available precursors.
Introduction of Ethyne Linkages: The ethyne linkages are introduced via Sonogashira coupling reactions, which involve the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of Benzene Rings: The final step involves the attachment of benzene rings to the ethyne linkages, often through further coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the ethyne linkages or the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of halogenated derivatives.
科学研究应用
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential as a bioactive compound in medicinal chemistry.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic properties.
作用机制
The mechanism of action of 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) involves its interaction with molecular targets through its thiol groups and aromatic rings. The ethyne linkages provide rigidity and planarity to the molecule, enhancing its electronic properties. The compound can interact with various pathways, including electron transport and redox reactions, making it suitable for applications in organic electronics and materials science.
相似化合物的比较
Similar Compounds
- 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzaldehyde
- 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid
Uniqueness
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) is unique due to its thiol groups, which provide additional reactivity and potential for forming disulfide bonds. This distinguishes it from similar compounds that may lack these functional groups, thereby expanding its range of applications in various fields.
属性
CAS 编号 |
671774-18-8 |
|---|---|
分子式 |
C24H18O2S2 |
分子量 |
402.5 g/mol |
IUPAC 名称 |
4-[2-[2,5-dimethoxy-4-[2-(4-sulfanylphenyl)ethynyl]phenyl]ethynyl]benzenethiol |
InChI |
InChI=1S/C24H18O2S2/c1-25-23-15-20(10-4-18-7-13-22(28)14-8-18)24(26-2)16-19(23)9-3-17-5-11-21(27)12-6-17/h5-8,11-16,27-28H,1-2H3 |
InChI 键 |
KNCMYBHHUZYQON-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1C#CC2=CC=C(C=C2)S)OC)C#CC3=CC=C(C=C3)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
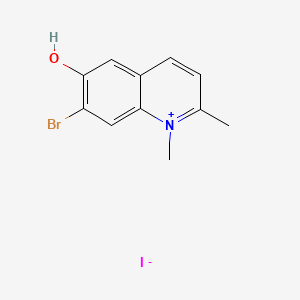
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
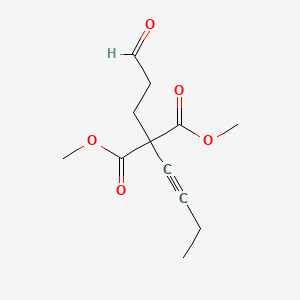
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
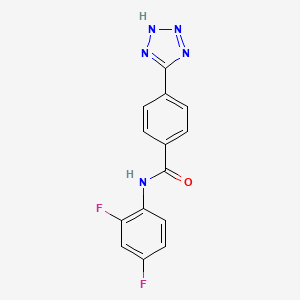

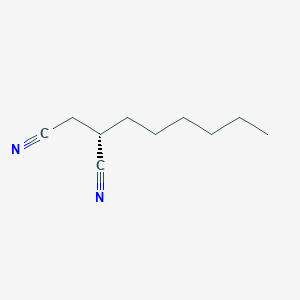

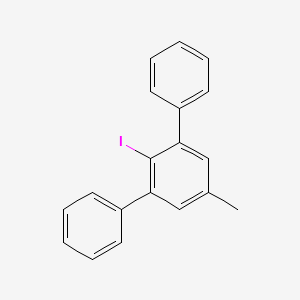
![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)

![1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12524854.png)
